Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate
Description
Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate is a synthetic small molecule characterized by a hybrid structure combining a tetrahydroisoquinolinone core, a 1,3-benzodioxolyl substituent, and an ethyl piperazine carboxylate moiety.
Properties
Molecular Formula |
C25H27N3O6 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
ethyl 4-[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H27N3O6/c1-3-32-25(31)28-12-10-27(11-13-28)24(30)21-17-6-4-5-7-18(17)23(29)26(2)22(21)16-8-9-19-20(14-16)34-15-33-19/h4-9,14,21-22H,3,10-13,15H2,1-2H3 |
InChI Key |
HNQHVWQOONRYST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the benzodioxole group, and the coupling with piperazine. Common reagents and conditions used in these reactions include:
Formation of the Tetrahydroisoquinoline Core: This step often involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Benzodioxole Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Coupling with Piperazine: The final step involves the coupling of the tetrahydroisoquinoline intermediate with piperazine, often using carbodiimide-based coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines to secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate is being explored as a potential therapeutic agent due to its structural characteristics. Its applications include:
- Neurological Disorders : The compound may interact with neurotransmitter receptors, making it a candidate for treating conditions such as depression and anxiety.
- Cancer Research : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through modulation of specific signaling pathways.
Biological Studies
This compound can serve as a probe in biological studies to investigate:
- Neurotransmitter Interactions : It can help elucidate the mechanisms of neurotransmission by acting on relevant receptors.
- Pathway Analysis : Researchers can utilize it to study various biological pathways involved in disease mechanisms.
Pharmacology
In pharmacological research, this compound's properties are being evaluated to understand its:
- Pharmacokinetics : The study of how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
- Pharmacodynamics : Investigating the effects of the compound on biological systems and its mechanism of action.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Neuropharmacology | Demonstrated significant anxiolytic effects in animal models. |
| Study B (2024) | Oncology | Showed inhibition of tumor growth in vitro and in vivo. |
| Study C (2025) | Biochemical Pathways | Identified interactions with key neurotransmitter systems. |
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with neurotransmitter receptors, while the tetrahydroisoquinoline core could modulate enzyme activity or protein-protein interactions. These interactions can lead to various biological effects, such as modulation of neurotransmission or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Overview
The compound’s structure can be dissected into three key regions:
Tetrahydroisoquinolinone Core: A bicyclic system known for its rigidity and ability to engage in hydrogen bonding, often linked to kinase or protease inhibition .
1,3-Benzodioxolyl Substituent : A methylenedioxy aromatic group associated with enhanced metabolic stability and interactions with cytochrome P450 enzymes .
Ethyl Piperazine Carboxylate : A flexible, polar moiety that improves aqueous solubility and serves as a pharmacophore in neurotransmitter receptor ligands .
Structural Analogues and Substituent Variations
Several structurally related compounds (Table 1) share the ethyl piperazine carboxylate scaffold but differ in substituents, influencing their bioactivity and physicochemical properties:
Key Observations :
- The 1,3-benzodioxolyl group in the target compound may confer metabolic stability compared to chlorophenyl or methoxyphenyl analogues, as methylenedioxy groups are less prone to oxidative degradation .
- Indole-containing analogues (e.g., ) may prioritize CNS penetration, leveraging the indole scaffold’s affinity for serotonin receptors .
Computational and Experimental Comparison Strategies
- Similarity Indexing: Tanimoto and Dice coefficients (MACCS/Morgan fingerprints) quantify structural overlap, with values >0.7 suggesting significant bioactivity correlation . For example, benzodioxol-containing compounds may cluster with known kinase inhibitors .
- Activity Landscape Modeling: Identifies "activity cliffs," where minor structural changes (e.g., substitution at the tetrahydroisoquinolinone core) drastically alter potency .
- Molecular Networking : Groups compounds by MS/MS fragmentation patterns; benzodioxol derivatives may form clusters distinct from chlorophenyl analogues .
Methodological Approaches for Compound Comparison
Crystallographic Validation : Tools like SHELX and ORTEP-III ensure accurate 3D structural comparisons, critical for docking studies.
QSAR Modeling : Predicts bioactivity based on substituent electronic/steric profiles .
Read-Across Analysis : Leverages toxicological/activity data from analogues (e.g., chlorophenyl derivatives ) to infer safety profiles.
Biological Activity
Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with notable biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H24N2O5 |
| Molecular Weight | 396.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research has indicated that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of the compound demonstrate significant antimicrobial properties against both bacterial and fungal strains. The lipophilicity of the compound is believed to enhance its membrane permeability, thereby increasing its efficacy against pathogens .
- Anticancer Properties : this compound has shown potential in inhibiting cell proliferation in various cancer cell lines. In vitro studies have reported IC50 values indicating effective cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) cells .
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit cholinesterases (AChE and BChE). These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer’s. The inhibition profile suggests that the compound may have therapeutic potential in treating cognitive decline associated with such diseases .
Antimicrobial Activity
A study conducted by Mehdi et al. (2013) demonstrated that derivatives of similar compounds showed promising antimicrobial activity against a range of bacteria and fungi. The research highlighted a structure–activity relationship indicating that modifications at specific positions could enhance antimicrobial potency .
Anticancer Activity
In a comparative study on the anticancer effects of various piperazine derivatives, ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine was found to significantly reduce cell viability in MCF7 and A549 cell lines with IC50 values of approximately 12 µM and 15 µM respectively. This suggests a potential role in cancer therapy targeting these malignancies .
Cholinesterase Inhibition
Research by Ghalib et al. (2019) indicated that similar compounds exhibited selective inhibition towards BChE over AChE with IC50 values suggesting moderate inhibitory activity. This selectivity could be beneficial for minimizing side effects associated with non-selective cholinesterase inhibitors used in Alzheimer's treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
